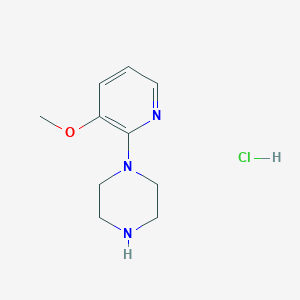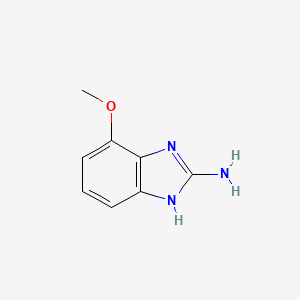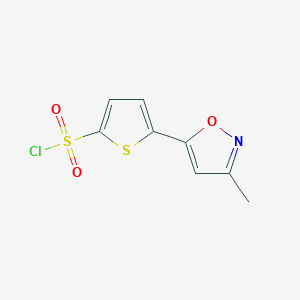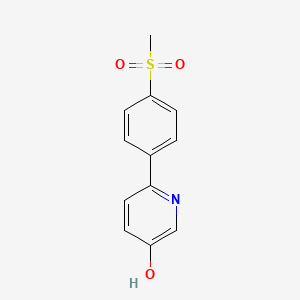
6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
描述
“6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 . It belongs to the class of organic compounds known as heterocyclic building blocks, specifically pyridines . It has potential applications in various fields including medicinal chemistry, drug discovery, and organic synthesis.
Synthesis Analysis
The synthesis of “6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 80℃ for 20 hours . The reaction mixture consists of {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methyl methanesulfonate, 6-[4-(methylsulfonyl)phenyl]-3-pyridinol, and powdered potassium carbonate . The yield of this reaction is reported to be 84% .Molecular Structure Analysis
The molecular structure of “6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” consists of a pyridine ring attached to a phenyl ring through a carbon-carbon bond . The phenyl ring is substituted with a methylsulfonyl group . The pyridine ring carries a hydroxyl group .Physical And Chemical Properties Analysis
“6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用
Molecular Conformations and Hydrogen Bonding
A study focused on the synthesis and molecular conformations of related compounds, including 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This work provides insights into the molecular structures and hydrogen bonding patterns, which are crucial for understanding the behavior of similar compounds like 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol (Sagar et al., 2017).
Antitrypanosomal and Antiplasmodial Properties
Research into the antiplasmodial properties of 2-aminopyridines identified a compound closely related to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol as a promising antitrypanosomal agent. This suggests potential applications of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol in treating diseases caused by Trypanosoma brucei (Veale et al., 2019).
Catalytic Applications
A novel ionic liquid, incorporating a similar pyridine structure, demonstrated its efficiency as a catalyst in the Knoevenagel–Michael reaction. This indicates that 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol could have potential applications in catalysis (Moosavi‐Zare et al., 2013).
Synthesis of Related Compounds
Research into the synthesis of related compounds, including 4-(dimethylamino)pyridine derivatives, highlights the chemical flexibility and utility of similar pyridine structures in synthetic chemistry. This suggests potential applications in synthesizing new derivatives of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol (Wen-jun, 2007).
COX-2 Inhibition
Research on 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are structurally related to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, has shown these compounds to be effective COX-2 inhibitors. This implies potential therapeutic applications in the realm of inflammation and pain management (Friesen et al., 1998).
属性
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUPRGVDEBLUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692731 | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol | |
CAS RN |
1032825-20-9 | |
| Record name | 6-[4-(Methylsulfonyl)phenyl]-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032825-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)
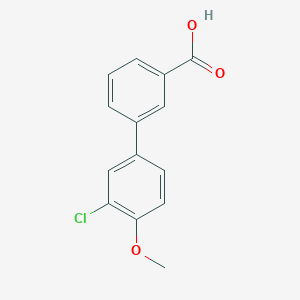
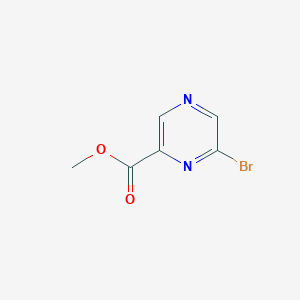
![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)
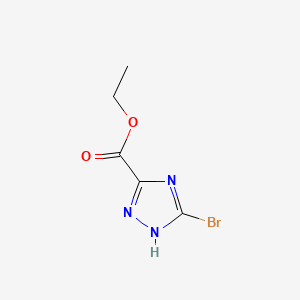
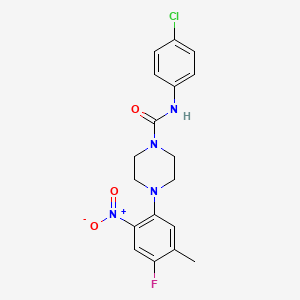
![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
